molecular formula C10H5F3N4S B5642755 8-(Thiophen-2-yl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

8-(Thiophen-2-yl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B5642755
M. Wt: 270.24 g/mol
InChI Key: QLFDSPMFZPOZFZ-UHFFFAOYSA-N
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Description

8-(Thiophen-2-yl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that features a unique combination of a thiophene ring and a trifluoromethyl group attached to a triazolo-pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Thiophen-2-yl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a base-promoted [3 + 2] cycloaddition reaction. For instance, nitrile imines and 1H-benzo[d]imidazole-2-thiols can be used as starting materials, with triethylamine as a promoter, to achieve the desired triazole ring formation .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the scalability of the synthesis can be achieved through optimization of reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 8-(Thiophen-2-yl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Strong bases like sodium hydride, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazolo-pyridazine derivatives.

Scientific Research Applications

8-(Thiophen-2-yl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Thiophen-2-yl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is largely dependent on its interaction with specific molecular targets. The compound’s triazole and pyridazine rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Uniqueness: 8-(Thiophen-2-yl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of both a thiophene ring and a trifluoromethyl group, which confer distinct electronic and steric properties. These features make it a versatile scaffold for the development of new compounds with tailored biological and chemical properties.

Properties

IUPAC Name

8-thiophen-2-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N4S/c11-10(12,13)8-4-6(7-2-1-3-18-7)9-15-14-5-17(9)16-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFDSPMFZPOZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NN3C2=NN=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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